4-Butoxy-3-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-3-ethoxybenzonitrile: is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-ethoxybenzonitrile typically involves the nitrile functional group introduction on a substituted benzene ring. One common method is through the nucleophilic substitution reaction where a suitable precursor, such as 4-butoxy-3-ethoxybenzaldehyde, undergoes a reaction with a nitrile source under specific conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques . These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-ethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the butoxy or ethoxy groups to corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products:
Oxidation: 4-Butoxy-3-ethoxybenzoic acid.
Reduction: 4-Butoxy-3-ethoxybenzylamine.
Substitution: 4-Butoxy-3-ethoxybenzene derivatives with various substituents.
Scientific Research Applications
4-Butoxy-3-ethoxybenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-ethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the butoxy and ethoxy groups can influence the compound’s lipophilicity and bioavailability . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 4-Butoxy-3-ethoxybenzoic acid
- 4-Butoxy-3-ethoxybenzylamine
- 4-Butoxy-3-ethoxybenzene
Comparison: 4-Butoxy-3-ethoxybenzonitrile is unique due to its nitrile functional group , which imparts distinct reactivity and properties compared to its analogs. For instance, the nitrile group can undergo reduction to form amines, which is not possible with the corresponding acids or ethers .
Properties
IUPAC Name |
4-butoxy-3-ethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEVVMNTMTZRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.